4SC-202 (Domatinostat) is an orally bioavailable, small molecule inhibitor of HDACs 1, 2, and 3, as well as LSD1. [, , ] It is currently undergoing clinical trials for various cancer treatments. [, ] This document will focus on the scientific research applications of 4SC-202, excluding information related to drug use, dosage, and side effects.
4SC-202 primarily exerts its effects through the inhibition of HDACs 1, 2, and 3, as well as LSD1. [, , ] This inhibition leads to transcriptional repression of various signaling pathways, including Wnt and Hedgehog signaling. [] The specific mechanisms involved in these effects are:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2